molecular formula C13H16FN5 B2433603 2-(4-((1H-pyrazol-1-yl)methyl)piperidin-1-yl)-5-fluoropyrimidine CAS No. 2034286-08-1

2-(4-((1H-pyrazol-1-yl)methyl)piperidin-1-yl)-5-fluoropyrimidine

Cat. No. B2433603
CAS RN: 2034286-08-1
M. Wt: 261.304
InChI Key: AGJQQZZODRFQIP-UHFFFAOYSA-N
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Description

The compound “2-(4-((1H-pyrazol-1-yl)methyl)piperidin-1-yl)-5-fluoropyrimidine” is a complex organic molecule that contains several functional groups including a pyrazole ring, a piperidine ring, and a fluoropyrimidine moiety. These functional groups suggest that this compound may have interesting chemical and biological properties .


Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the pyrazole and piperidine rings in separate steps, followed by their connection via a methylene bridge. The fluoropyrimidine moiety could then be introduced through a suitable fluorination reaction .


Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a pyrazole ring, a piperidine ring, and a fluoropyrimidine moiety. The pyrazole and piperidine rings are five-membered and six-membered heterocyclic rings, respectively, while the fluoropyrimidine moiety is a six-membered aromatic ring containing a fluorine atom .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the presence of the pyrazole, piperidine, and fluoropyrimidine moieties. The pyrazole ring, for example, might undergo reactions at the nitrogen atoms, while the piperidine ring might undergo reactions at the carbon atoms adjacent to the nitrogen .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorine atom might increase its lipophilicity, which could affect its solubility and permeability .

Scientific Research Applications

Cancer Treatment

Compounds similar to 2-(4-((1H-pyrazol-1-yl)methyl)piperidin-1-yl)-5-fluoropyrimidine have been found to inhibit Aurora A kinase, a protein implicated in cancer cell division and tumor growth. Such inhibitors could be valuable in cancer therapy (ロバート ヘンリー,ジェームズ, 2006).

Antiviral Properties

A series of 2-(3-alkoxy-1H-pyrazol-1-yl)pyrimidines, which are structurally similar to the compound , have shown notable antiviral properties. These compounds inhibit dihydroorotate dehydrogenase (DHODH), an enzyme involved in pyrimidine biosynthesis, which is essential for viral replication (H. Munier-Lehmann et al., 2015).

Anti-Lung Cancer Activity

Fluoro-substituted compounds, similar in structure to 2-(4-((1H-pyrazol-1-yl)methyl)piperidin-1-yl)-5-fluoropyrimidine, have demonstrated anticancer activity against lung cancer cell lines. These findings indicate potential applications in lung cancer treatment (A. G. Hammam et al., 2005).

Antibacterial and Antifungal Properties

Fused pyran derivatives, which include pyrazole rings similar to the compound , have shown promising antibacterial and antifungal properties. This indicates potential applications in treating bacterial and fungal infections (Piyush N. Kalaria et al., 2014).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were designed as a drug, it might interact with biological targets such as enzymes or receptors in a specific way to exert its effect .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and potential for bioaccumulation. These properties would need to be evaluated through appropriate experimental studies .

Future Directions

The future research directions for this compound could include further studies to elucidate its synthesis, reactivity, and mechanism of action, as well as investigations into its potential applications in areas such as medicine or materials science .

properties

IUPAC Name

5-fluoro-2-[4-(pyrazol-1-ylmethyl)piperidin-1-yl]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16FN5/c14-12-8-15-13(16-9-12)18-6-2-11(3-7-18)10-19-5-1-4-17-19/h1,4-5,8-9,11H,2-3,6-7,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGJQQZZODRFQIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CN2C=CC=N2)C3=NC=C(C=N3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16FN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-((1H-pyrazol-1-yl)methyl)piperidin-1-yl)-5-fluoropyrimidine

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